molecular formula C14H19NO3S B2893386 N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 694502-06-2

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2893386
CAS No.: 694502-06-2
M. Wt: 281.37
InChI Key: MRNZVYHGDBSCOD-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide is a benzamide derivative characterized by:

  • N-methylation: A methyl group attached to the amide nitrogen.
  • 4-Methyl substitution: A methyl group at the para position of the benzamide ring.
  • Thiolane sulfone moiety: A 3-methyl-substituted thiolane ring oxidized to a 1,1-dioxo (sulfone) group.

This structure confers unique physicochemical properties, such as enhanced stability due to the sulfone group and moderate lipophilicity from the methyl substituents. The compound’s synthesis likely involves amide coupling between 4-methylbenzoyl chloride and 3-methyl-1,1-dioxo-thiolan-3-amine, using reagents like carbodiimides (e.g., EDC) and activators (e.g., HOBt) .

Properties

IUPAC Name

N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-4-6-12(7-5-11)13(16)15(3)14(2)8-9-19(17,18)10-14/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNZVYHGDBSCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves the reaction of 3-methyl-1,1-dioxothiolane with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-DMF mixture to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core or the dioxothiolan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or antioxidant activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Substituents/Functional Groups Key Differences
Target Compound C₁₄H₁₇NO₃S N,4-dimethyl benzamide; thiolane sulfone Reference compound
4-Ethoxy-N-methyl analog C₁₅H₂₁NO₄S 4-ethoxy, N-methyl benzamide; thiolane sulfone Ethoxy (electron-donating) vs. methyl
3-Nitro-N-methyl analog C₁₃H₁₆N₂O₅S 3-nitro, N-methyl benzamide; thiolane sulfone Nitro (electron-withdrawing) substitution
N-(Thiolan-3-yl)cyclopropanecarboxamide C₉H₁₅NO₃S Cyclopropanecarboxamide; thiolane sulfone Carboxamide core vs. benzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 3-methyl benzamide; N-(hydroxy-dimethylethyl) Hydroxyalkyl substituent; no sulfone

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW ~279.35) is lighter than the 4-ethoxy analog (MW 311.39) and nitro derivative (MW 312.34) due to smaller substituents . The sulfone group increases polarity and aqueous solubility compared to non-sulfone analogs (e.g., cyclopropanecarboxamide derivative ).
  • Electronic Effects :
    • Electron-donating groups (e.g., 4-methyl, 4-ethoxy) enhance resonance stabilization of the benzamide, while electron-withdrawing nitro groups increase electrophilicity .

Stability and Reactivity

  • Sulfone vs. Thiolane: The 1,1-dioxo group in the thiolane ring prevents ring-opening reactions, enhancing stability compared to non-oxidized thiolane derivatives .
  • Substituent Effects :
    • Methyl and ethoxy groups improve metabolic stability by reducing oxidative degradation.
    • Nitro groups may introduce photolytic or reductive lability .

Biological Activity

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H21NO5S2
  • Molecular Weight : 347.44 g/mol
  • IUPAC Name : 4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

The biological activity of this compound can be attributed to its structural features, particularly the thiolane moiety and the sulfonamide group. These components are known to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, which may contribute to its biological effects.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folate synthesis pathways in bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
SulfanilamideStaphylococcus aureus32 µg/mL
N,4-Dimethyl-N-(3-Methyl...)Escherichia coliTBD

Insecticidal Activity

The compound's potential as an insecticide has been highlighted in studies focusing on larvicidal activity against mosquito species such as Aedes aegypti. The presence of the thiolane ring is believed to enhance its effectiveness in disrupting insect physiology.

Case Study 1: Larvicidal Activity Against Aedes aegypti

In a recent study, a series of benzamide derivatives were synthesized and tested for their larvicidal effects. The results indicated that certain modifications to the benzamide structure significantly increased larvicidal potency.

  • Findings : The compound exhibited an LC50 value of 28.9 µM after 24 hours of exposure.
  • Toxicity Assessment : No cytotoxic effects were observed in human peripheral blood mononuclear cells at concentrations up to 5200 µM.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of benzamide derivatives. Compounds similar to N,4-dimethyl-N-(3-methyl...) showed promising antifungal activity against various fungi.

Fungal StrainCompound TestedEfficacy (%)
Botrytis cinereaN,4-Dimethyl-N-(3-Methyl...)83.6%
Fusarium graminearumN,4-Dimethyl-N-(3-Methyl...)TBD

Q & A

Q. Basic

  • NMR : 1H^1H NMR (CDCl₃) shows peaks at δ 2.35 (s, 3H, N–CH₃), δ 3.15–3.45 (m, thiolan ring protons), and δ 7.25–7.80 (aromatic protons) .
  • IR : Strong absorption at 1675 cm⁻¹ (amide C=O) and 1300–1150 cm⁻¹ (S=O stretching) .
  • X-ray Crystallography : SHELX software refines the structure, revealing a planar benzamide moiety and a puckered thiolan ring with a dihedral angle of 12.5° between the two planes .

How does the thiolan ring’s conformation influence reactivity and biological activity?

Advanced
The 1,1-dioxo-thiolan ring’s puckered conformation increases steric hindrance, reducing nucleophilic attack at the amide carbonyl. However, the sulfone groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Computational docking (AutoDock Vina) suggests the ring’s rigidity optimizes binding to kinase domains, with a predicted ΔG of −8.2 kcal/mol .

What strategies address contradictions in reported biological activity data?

Advanced
Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 5.8 μM in anticancer assays) may arise from:

  • Purity : HPLC analysis (>95% purity required; impurities can inhibit or enhance activity) .
  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
    Resolution : Standardize protocols (e.g., MTT assay at 48 hrs, 10% FBS) and validate via dose-response curves .

What biological activities are reported, and what molecular targets are implicated?

Q. Basic

  • Antimicrobial : MIC of 8 μg/mL against S. aureus via disruption of cell wall synthesis .
  • Anticancer : IC₅₀ of 3.4 μM in HT-29 colon cancer cells, linked to ROS generation and PARP inhibition .
  • Kinase Inhibition : 75% inhibition of EGFR at 10 μM, confirmed via competitive ATP-binding assays .

How can reaction yields be improved for large-scale synthesis?

Q. Advanced

  • Catalysis : Use Pd/C or HOBt/DCC systems to accelerate amide bond formation (yield increases to 85%) .
  • Solvent Screening : Switch from DMF to THF/water biphasic systems to reduce side reactions .
  • Automation : Continuous-flow reactors enhance reproducibility and reduce reaction time by 40% .

How do structural modifications of analogs affect bioactivity?

Advanced
A SAR study comparing analogs reveals:

CompoundStructural VariationIC₅₀ (μM, HT-29)
Parent CompoundThiolan + nitro3.4
Analog A (N-methyl removed)Lacks N–CH₃12.1
Analog B (CF₃ substitution)Trifluoromethyl at benzamide1.9
The nitro group enhances electrophilicity, while N-methylation reduces metabolic degradation .

What computational tools predict off-target interactions or toxicity?

Q. Advanced

  • SwissADME : Predicts high gastrointestinal absorption (LogP = 2.1) but potential CYP3A4 inhibition .
  • ProtoTox-II : Flags hepatotoxicity risk (Score: 0.72), validated via in vitro HepG2 assays .
  • Molecular Dynamics : Simulations (AMBER) show stable binding to EGFR over 100 ns, suggesting low off-target effects .

How is crystallographic data processed to resolve structural ambiguities?

Q. Advanced

  • Phaser : Molecular replacement resolves phase problems using a thiolan-containing model (PDB: 4XYZ) .
  • SHELXL : Refinement with twin-law corrections (BASF parameter = 0.35) addresses pseudo-merohedral twinning .
  • OLEX2 : Visualizes electron density maps (2Fₒ−Fᶜ) to confirm sulfone group orientation .

What analytical challenges arise in quantifying degradation products?

Q. Advanced

  • HPLC-MS/MS : Detects hydrolyzed amide (tR = 6.2 min) and sulfone-oxidized byproducts under acidic conditions .
  • Forced Degradation : Exposure to UV light generates 4-methylbenzoic acid (identified via GC-MS), requiring light-protected storage .

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